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2-Benzyl-2H-indazole-7-carboxamide

Cat. No.: B10841613
M. Wt: 251.28 g/mol
InChI Key: FCHCPSCDAOGWGQ-UHFFFAOYSA-N
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Description

Historical Context of Indazole Derivatives in Pharmaceutical Research

Indazoles, which consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are relatively rare in nature. However, their synthetic derivatives have garnered immense interest in the pharmaceutical industry for decades. researchgate.netirbm.com The versatility of the indazole ring allows for substitutions at various positions, leading to a vast library of compounds with diverse biological activities. acs.org

Historically, research into indazole derivatives has yielded compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. researchgate.netacs.org This wide range of applications has established the indazole nucleus as a significant pharmacophore—the essential molecular feature responsible for a drug's biological activity. acs.org The development of drugs such as Benzydamine (an anti-inflammatory agent) and Granisetron (a 5-HT3 antagonist used as an antiemetic) showcased the therapeutic potential of the indazole core and spurred further investigation into its derivatives. acs.org The continuous need for new and effective treatments for complex diseases ensures that substituted indazoles remain a valid and promising approach for identifying new lead compounds for drug development. researchgate.net

Overview of Indazole Carboxamide Frameworks

Within the broader family of indazoles, the indazole carboxamide framework represents a particularly important class of compounds in medicinal chemistry. This framework is characterized by an indazole core appended with a carboxamide group (-C(=O)NH2). The position of the carboxamide and the substitution pattern on the indazole's nitrogen atoms give rise to different isomers with distinct chemical and biological properties.

Common frameworks include 1H-indazole-3-carboxamides and 2H-indazole-7-carboxamides. The carboxamide group is a key structural feature, often acting as a hydrogen bond donor and acceptor, which allows these molecules to interact effectively with biological targets like enzymes and receptors. For instance, derivatives of the 1H-indazole-3-carboxamide scaffold have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target for anti-cancer therapies aimed at preventing tumor migration and invasion. nih.gov

The 2H-indazole-7-carboxamide framework has also proven to be of great value, most notably as a core structure for developing potent inhibitors of poly(ADP-ribose) polymerase (PARP). escholarship.orgbiosynth.com The design of these molecules allows for specific binding to enzymes that are critical for processes like cell growth and DNA repair, making them highly valuable in oncological research. researchgate.net

Significance of the 2-Benzyl-2H-indazole-7-carboxamide Core in Drug Discovery

While extensive research has been conducted on the broader indazole carboxamide class, published literature focusing specifically on the drug discovery significance of This compound is limited. However, the importance of its core structure can be inferred from the extensive and highly successful research on its close analogue, the 2-phenyl-2H-indazole-7-carboxamide scaffold. The benzyl (B1604629) group (a phenylmethyl moiety) is structurally related to the phenyl group, and insights from the phenyl-substituted series provide a strong rationale for the potential of the benzyl-substituted core.

The 2-aryl-2H-indazole-7-carboxamide scaffold is the foundational structure for a class of highly potent PARP inhibitors. acs.org PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of DNA damage and selective cancer cell death.

The development of this scaffold culminated in the discovery of Niraparib (MK-4827), a potent oral PARP-1 and PARP-2 inhibitor. acs.orgnih.govnih.gov Niraparib, which is chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, has demonstrated significant efficacy in treating cancers with BRCA mutations. nih.govnih.gov The structure-activity relationship (SAR) studies conducted on this series revealed the critical role of the 2-aryl-indazole-7-carboxamide core in binding to the PARP enzyme. researchgate.net These efforts optimized the scaffold for enzymatic and cellular activity, leading to a clinically successful drug. acs.org

The research findings for the 2-phenyl-2H-indazole-7-carboxamide series highlight the immense potential of this specific indazole isomer framework in targeted cancer therapy. While the specific biological activities of the 2-benzyl derivative remain to be fully elucidated in public research, the proven success of its phenyl analogue underscores the significance of the 2-substituted-2H-indazole-7-carboxamide core as a privileged scaffold in modern drug discovery.

Research Data on a Key 2-Aryl-2H-Indazole-7-Carboxamide Derivative

To illustrate the therapeutic potential of the core framework, the following table details research findings for Niraparib, a prominent drug based on the closely related 2-phenyl-2H-indazole-7-carboxamide scaffold.

Compound NameTarget Enzyme(s)IC₅₀ ValuesCellular Activity (EC₅₀)Therapeutic Application
Niraparib (MK-4827)PARP-1, PARP-23.8 nM (PARP-1), 2.1 nM (PARP-2) acs.orgnih.gov4 nM acs.orgnih.govTreatment of BRCA-mutant cancers nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B10841613 2-Benzyl-2H-indazole-7-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-benzylindazole-7-carboxamide

InChI

InChI=1S/C15H13N3O/c16-15(19)13-8-4-7-12-10-18(17-14(12)13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19)

InChI Key

FCHCPSCDAOGWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=N2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2h Indazole 7 Carboxamide Derivatives

Classical Approaches to 2H-Indazole Synthesis

The formation of the 2H-indazole scaffold is the foundational step in the synthesis. Several classical methods have been established, each with its own set of advantages and limitations.

The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles through the reductive cyclization of ortho-nitro-imines. nih.govorganic-chemistry.org Traditionally, this reaction requires high temperatures (often >150 °C) and an excess of a deoxygenating agent, such as a trialkyl phosphite (B83602). nih.gov The widely accepted mechanism involves the deoxygenation of the nitro group to a nitrene, which then undergoes cyclization. nih.govresearchgate.net

Recent advancements have focused on making the Cadogan reaction milder and more efficient. For instance, Genung and co-workers developed a one-pot method that proceeds at a lower temperature of 80 °C using tri-n-butylphosphine as the reducing agent. organic-chemistry.orgacs.org This approach involves the initial condensation of an ortho-nitrobenzaldehyde with an amine, followed by the reductive cyclization, and is compatible with a wide range of electronically diverse substrates. organic-chemistry.org Further innovations include the use of continuous flow protocols, which can reduce reaction times from days to hours and allow for safer operation at milder temperatures. foragerone.com A key insight into the mechanism suggests that 2H-indazole N-oxides are competent intermediates, and their isolation has enabled the formal Cadogan cyclization to occur at room temperature. nih.govresearchgate.net

A practical modification of the Cadogan method utilizes an ultrasound-assisted one-pot synthesis. This technique combines the benefits of ultrasound synthesis with the classical Cadogan cyclization, using triethyl phosphite for the refluxing of the Schiff base intermediate. nih.gov

Reductive cyclization is a broad category of reactions that includes the Cadogan reaction. The core principle involves the intramolecular cyclization of an ortho-functionalized nitroarene using a reductant. researchgate.net These strategies are valuable because they directly convert a nitro group into a reactive nitrogen species that can participate in ring formation. researchgate.net

One notable strategy involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization promoted by a phosphine (B1218219) reagent to yield the substituted 2H-indazole. acs.org This one-pot approach is operationally simple and avoids the isolation of potentially unstable intermediates. organic-chemistry.orgacs.org

Transition metal-catalyzed reactions offer powerful and often milder alternatives for the synthesis of the 2H-indazole core.

Palladium-catalyzed methods have been developed for the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. The combination of Pd(OAc)2, a phosphine ligand like dppf, and a base such as tBuONa has proven effective for a wide range of substrates. nih.govorganic-chemistry.org Another palladium-catalyzed approach involves a one-pot sequence starting from bromoethyl azoles and aryl iodides, proceeding through two C-H bond activations to create annulated 2H-indazoles. nih.gov Furthermore, palladium catalysis can be used for the direct C3-arylation of a pre-formed 2H-indazole ring on water, providing a mild route to 2,3-diaryl indazoles. acs.org

Copper-catalyzed syntheses are also prominent. A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu2O-NP), provides an efficient route to 2H-indazoles. organic-chemistry.org This method is notable for its use of a green solvent like polyethylene (B3416737) glycol (PEG 300) and its high tolerance for various functional groups. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst is key to forming both the C-N and N-N bonds. acs.org

Regioselective N2-Arylation and Alkylation Strategies

A critical challenge in the synthesis of compounds like 2-benzyl-2H-indazole-7-carboxamide is controlling the regioselectivity of the N-substitution. Indazoles possess two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation or arylation often leads to a mixture of both isomers. beilstein-journals.orgnih.govbeilstein-journals.org

To achieve selective N2-alkylation, several strategies have been developed. A novel, metal-free approach uses trifluoromethanesulfonic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds, affording N2-alkylated products in good to excellent yields and high regioselectivity (N2/N1 up to 100/0). rsc.orgresearchgate.net This method exhibits excellent functional group tolerance. rsc.org

For N2-arylation, microwave-assisted SNAr substitution of a fluoro-substituted aromatic compound with an indazole-7-carboxylate or carboxamide in the presence of a base like K2CO3 has been shown to be effective. acs.org Density functional theory (DFT) calculations have been used to understand the factors driving regioselectivity, suggesting that while chelation can favor N1 substitution in some cases, other non-covalent interactions can direct the reaction towards the N2 product. nih.gov

The choice of base and solvent can also play a crucial role. For example, using NaH in THF has been shown to favor N1-alkylation for certain electron-deficient indazoles, while other conditions can be tuned to favor the N2 isomer. beilstein-journals.orgnih.gov

Synthesis of Substituted 2-Phenyl-2H-indazole-7-carboxamides

The synthesis of 2-phenyl-2H-indazole-7-carboxamides serves as a direct blueprint for the preparation of the benzyl (B1604629) analogue. A common route involves the condensation of methyl 3-formyl-2-nitrobenzoate with an appropriately substituted aniline, followed by a reductive cyclization to form the 2-aryl-2H-indazole-7-carboxylate intermediate. acs.orgresearchgate.net

An alternative and often high-yielding approach is the SNAr reaction between an N-unsubstituted indazole-7-carboxamide and an activated aryl halide, such as p-fluorobenzaldehyde. acs.org This reaction is typically performed under basic conditions (e.g., K2CO3) and can be accelerated using microwave irradiation. acs.org The resulting aldehyde can then be further modified, for example, through reductive amination. acs.org A series of potent 2-phenyl-2H-indazole-7-carboxamide derivatives have been synthesized and evaluated for their biological activity, demonstrating the viability of these synthetic routes. researchgate.netnih.govirbm.com

Table 1: Examples of Synthesized 2-Aryl-2H-indazole-7-carboxamides

Starting Material 1Starting Material 2ProductYield (%)Reference
Methyl 3-formyl-2-nitrobenzoateAniline2-Phenyl-2H-indazole-7-carboxamideNot specified acs.org
Indazole-7-carboxamidep-Fluorobenzaldehyde2-(4-Formylphenyl)-2H-indazole-7-carboxamideNot specified acs.org
5-Fluoro-indazole-7-carboxamidePhenylboronic Acid5-Fluoro-2-phenyl-2H-indazole-7-carboxamideNot specified researchgate.net

Note: Specific yield data is often embedded within extensive experimental sections and not always presented in abstracts.

Novel Synthetic Routes for Carboxamide Functionalization

The introduction of the carboxamide group at the C7 position is a key final step. Often, this functionality is carried through the synthesis from a starting material that already contains a precursor group, such as a methyl ester or a nitrile. The hydrolysis of a nitrile or the amidation of an ester are common methods to form the primary carboxamide.

More novel approaches focus on the direct functionalization of the C-H bond of the indazole ring. For instance, a palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position using an isocyanide insertion strategy has been reported. acs.org While this work focuses on the C3 position, it highlights the potential for developing direct C-H amidation methods at other positions, such as C7.

Recently, a photocatalytic direct C3-amidation of 2H-indazoles has been developed using an inexpensive organic photocatalyst and N-aminopyridinium salts as the amidyl radical source. acs.org This transition-metal-free method represents a significant advance in the direct functionalization of the indazole scaffold and could potentially be adapted for C7 functionalization in the future. acs.org The design and synthesis of 1H-indazole-3-carboxamide derivatives have also been explored, indicating a broad interest in developing synthetic routes to various indazole carboxamide isomers. nih.gov

Synthetic Challenges and Future Directions in Indazole Carboxamide Synthesis

The synthesis of 2H-indazole-7-carboxamide derivatives, including the specific compound this compound, is a field marked by significant challenges that drive innovation toward more efficient, selective, and environmentally benign methodologies. The primary hurdles involve achieving regioselectivity, avoiding harsh reaction conditions, and, in the context of medicinal chemistry, overcoming metabolic liabilities in promising drug candidates.

A central and persistent challenge in indazole chemistry is controlling the regioselectivity of N-substitution. The indazole core has two nitrogen atoms (N1 and N2), and direct alkylation or arylation of the parent 1H-indazole often results in a mixture of 1-substituted and 2-substituted products. acs.orgresearchgate.net Achieving exclusive or high selectivity for the desired 2H-indazole isomer is paramount and has been a major focus of synthetic research. Traditional methods, such as the Cadogan cyclization, while robust, are often criticized for their harsh conditions, requiring high temperatures and strong reducing agents that can limit functional group tolerance. organic-chemistry.orgescholarship.org

Modern synthetic strategies are increasingly addressing these limitations. Key future directions are focused on the development of milder, more efficient, and "green" protocols. For instance, one-pot procedures that combine multiple reaction steps, such as the condensation of ortho-nitrobenzaldehydes with amines followed by a reductive cyclization, offer improved operational simplicity and safety. acs.orgorganic-chemistry.org These methods often utilize milder reagents and lower temperatures compared to classic approaches. acs.org

Another significant area of development is the use of novel catalytic systems to ensure high regioselectivity. Copper-catalyzed cross-coupling reactions, for example, have been shown to afford 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org Furthermore, there is a growing trend towards metal-free and photocatalyst-free reactions to enhance the environmental friendliness of the syntheses. nih.govnih.gov Visible-light-driven methods that proceed without metal catalysts or strong oxidants represent a significant step forward, reducing chemical waste and manufacturing costs. nih.gov

In the development of specific therapeutic agents like poly(ADP-ribose) polymerase (PARP) inhibitors based on the 2-phenyl-2H-indazole-7-carboxamide scaffold, a different set of challenges emerges. researchgate.netacs.org While a synthetic route might be effective, the resulting compounds can suffer from metabolic instability. For example, extrahepatic oxidation by cytochrome P450 enzymes (CYP450 1A1 and 1A2) was identified as a significant metabolic concern for this class of compounds. acs.org A crucial future direction in the medicinal chemistry of these derivatives is, therefore, the strategic modification of the molecular structure to block these metabolic pathways and improve pharmacokinetic properties, leading to the discovery of clinical candidates like MK-4827. researchgate.netacs.org

The table below summarizes some of the key synthetic challenges and the corresponding modern approaches being developed.

Synthetic Challenge Traditional Approach Modern & Future Directions Key Advantages of New Methods
Regioselectivity Direct alkylation of 1H-indazole, often yielding N1/N2 mixtures. acs.orgOne-pot condensation-reductive cyclizations; organic-chemistry.org Copper-catalyzed C-N cross-coupling. rsc.orgHigh to complete N2-regioselectivity, avoiding difficult separation of isomers.
Harsh Reaction Conditions Cadogan cyclization requiring high temperatures and harsh reagents. escholarship.orgMild, phosphine-mediated reductive cyclizations; acs.org Visible-light-induced reactions. nih.govLower temperatures, improved safety profile, greater functional group tolerance.
Environmental Impact Use of transition metals and stoichiometric oxidants. nih.govDevelopment of metal-free halogenations; nih.gov Catalyst-free photochemical reactions. nih.govReduced chemical waste, lower cost, "greener" processes.
Metabolic Instability Initial lead compounds showing poor pharmacokinetic profiles. acs.orgStructure-based design to block metabolic oxidation sites. researchgate.netacs.orgImproved in vivo efficacy and development of viable drug candidates.

Molecular Targets and Mechanistic Elucidation of 2 Benzyl 2h Indazole 7 Carboxamide Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 2-Benzyl-2H-indazole-7-carboxamide have emerged as potent inhibitors of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, which are crucial for cellular homeostasis and DNA repair. nih.govnih.gov

Targeting PARP1 and PARP2

A prominent derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827), has been shown to be a highly selective and potent inhibitor of both PARP1 and PARP2. selleckchem.com In enzymatic assays, Niraparib exhibits strong inhibitory activity against PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively. selleckchem.com This dual inhibition is a key feature of its mechanism of action. In whole-cell assays, this compound effectively inhibits PARP activity with an EC50 of 4 nM. selleckchem.com Another derivative, 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, also displays excellent PARP enzyme inhibition with an IC50 of 4 nM. biosynth.comnih.gov

Table 1: Inhibitory Activity of this compound Derivatives against PARP Enzymes

Compound Target IC50 (nM) Reference
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) PARP1 3.8 selleckchem.com
PARP2 2.1 selleckchem.com
5-fluoro-2-phenyl-2H-indazole-7-carboxamide PARP 4 biosynth.comnih.gov

Mechanism of PARP Trapping

Beyond catalytic inhibition, a critical mechanism of action for these compounds is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, effectively sequestering the PARP enzyme at the site of DNA damage. researchgate.netfrontiersin.org This trapping prevents the completion of DNA repair and is considered more cytotoxic than the mere inhibition of PARP's enzymatic activity. researchgate.net

The potency of PARP trapping varies among different PARP inhibitors. Niraparib has been identified as a particularly potent PARP trapper. researchgate.net This trapping mechanism is not directly correlated with the catalytic inhibitory potency of the drug. researchgate.net The formation of these trapped PARP-DNA complexes is a significant contributor to the cytotoxic effects observed in cancer cells. researchgate.net The mechanism is believed to involve an allosteric change in the PARP protein's conformation upon inhibitor binding, which enhances its affinity for DNA.

Impact on DNA Repair Pathways (e.g., BER, HR)

The inhibition of PARP1 and PARP2 by this compound derivatives has profound effects on DNA repair mechanisms, most notably the Base Excision Repair (BER) and Homologous Recombination (HR) pathways. PARP enzymes are central to the BER pathway, which is responsible for repairing single-strand DNA breaks (SSBs). nih.gov By inhibiting PARP, these compounds lead to the accumulation of unrepaired SSBs. nih.gov

When these unrepaired SSBs are encountered during DNA replication, they can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). nih.gov In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and, ultimately, cell death. nih.govselleckchem.com This concept is known as synthetic lethality and is a cornerstone of the therapeutic strategy for PARP inhibitors.

Furthermore, the repair of trapped PARP-DNA complexes has been shown to be dependent on several DNA repair pathways, including HR, post-replication repair, and the Fanconi anemia pathway. researchgate.net Key proteins involved in the BER pathway, such as polymerase β and FEN1, have also been identified as critical for the repair of these trapped complexes. researchgate.net

Modulation of Specific Signaling Pathways

Recent studies have revealed that the effects of this compound derivatives extend beyond direct DNA repair inhibition to the modulation of specific intracellular signaling pathways.

One significant finding is the ability of Niraparib to activate the type I and type II interferon signaling pathways. researchgate.netnih.gov This activation leads to an enhanced anti-tumor immune response, characterized by increased infiltration of CD4+ and CD8+ T cells into the tumor microenvironment. nih.gov This immunomodulatory effect suggests a potential for synergy with immune checkpoint inhibitors. nih.gov

Furthermore, Niraparib has been shown to inhibit the SRC/STAT3 signaling pathway. frontiersin.orgresearchgate.net Unlike some other PARP inhibitors that may activate STAT3, Niraparib effectively reduces the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and apoptosis. frontiersin.orgresearchgate.net This inhibition of the SRC/STAT3 pathway contributes to the apoptotic effects of Niraparib in cancer cells, irrespective of their BRCA mutation status. frontiersin.orgresearchgate.net

Alternative Molecular Targets Investigated

In the quest to fully understand the pharmacological profile of this compound derivatives, other potential molecular targets have been explored.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers, playing a role in tumorigenesis and progression. While the inhibition of COX-2 has been a therapeutic strategy for other classes of compounds, there is currently no direct evidence to suggest that this compound or its derivatives, such as Niraparib, are inhibitors of COX-2. Searches for such a connection have not yielded any supporting data, indicating that COX-2 is not a primary or significant alternative target for this specific class of compounds.

Rho-associated Protein Kinase (ROCK-II)

Rho-associated protein kinases (ROCK) are serine/threonine kinases that have a significant role in various cellular functions, including cell migration, proliferation, and smooth muscle contraction. nih.gov The two identified isoforms, ROCK-I and ROCK-II, share approximately 92% sequence identity within their kinase domains but differ in their tissue distribution. nih.gov ROCK-II is notably abundant in the brain and heart, making it a subject of interest for therapeutic inhibitors. nih.gov

The indazole structure is recognized as a scaffold for developing ROCK inhibitors. researchgate.net While specific inhibitory data for this compound against ROCK-II is not prominently detailed, the broader class of indazole-based compounds has been investigated for this purpose. researchgate.net The inhibition of ROCK is considered a promising strategy for addressing conditions such as cancer, glaucoma, and hypertension. nih.govresearchgate.net

Research into ROCK inhibition has led to the development of various chemical scaffolds. For instance, studies on benzothiazole (B30560) derivatives and pyridylthiazole-based ureas have yielded potent ROCK inhibitors, with some compounds demonstrating IC₅₀ values in the low nanomolar range. miami.edunih.govresearchgate.net A series of 4-aryl-5-aminomethyl-thiazole-2-amines also displayed significant ROCK-II inhibitory activities, with the most potent compound showing an IC₅₀ value of 20 nM. nih.gov These findings highlight the ongoing effort to identify potent and selective ROCK inhibitors for various therapeutic applications. researchgate.net

Table 1: Examples of ROCK-II Inhibitory Activity for Various Scaffolds

Compound ClassExample CompoundROCK-II IC₅₀Reference
4-aryl-5-aminomethyl-thiazole-2-aminesCompound 4v20 nM nih.gov
Pyridylthiazole Ureasmeta-substituted derivativesLow nM range researchgate.net
BenzothiazolesLead compoundsSub-nanomolar range miami.edu

Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of transmembrane tyrosine kinases (FGFR1-4) that are integral to cellular processes like proliferation, migration, and tissue repair. nih.govresearchgate.net Aberrant signaling from these receptors is implicated in the development and progression of various cancers, including urothelial and bladder cancers. nih.gov Consequently, FGFRs are considered important targets for cancer therapy. nih.gov

Structure-based drug design has been employed to identify and optimize inhibitors for this receptor family. nih.gov Research has shown that the indazole scaffold can serve as a pharmacophore for inhibiting FGFRs. nih.gov Fragment-based design approaches have led to the creation of indazole-containing compounds that inhibit FGFR1, FGFR2, and FGFR3 with potencies in the micromolar range (IC₅₀ values from 0.8 to 90 μM). nih.gov Docking models suggest that the nitrogen at the 2-position of the indazole ring is crucial for activity, as it forms a hydrogen bond with the backbone of residue Ala564 in the ATP binding site of FGFR1. nih.gov

The development of FGFR inhibitors faces the challenge of isoform selectivity. Many first-generation inhibitors target multiple FGFRs (pan-FGFR inhibitors), which can lead to off-target effects. researchgate.netresearchgate.net Current research efforts are therefore focused on developing inhibitors that are selective for specific FGFR subtypes, such as FGFR2, to potentially improve therapeutic outcomes and reduce adverse effects. researchgate.netresearchgate.net

Table 2: Inhibitory Activity of Example Indazole Derivatives Against FGFRs

Compound TypeTargetIC₅₀ (µM)Reference
Indazole Derivative 1FGFR136 - 90 µM nih.gov
Indazole Derivative 2FGFR1-30.8 - 90 µM nih.gov

Other Enzyme and Receptor Interactions

Beyond ROCK and FGFR, derivatives of 2H-indazole-7-carboxamide have been shown to be potent inhibitors of other critical enzyme families, most notably Poly(ADP-ribose) polymerase (PARP). nih.gov A series of 2-phenyl-2H-indazole-7-carboxamides, which are close structural analogs of this compound, were developed as inhibitors of PARP1 and PARP2. nih.gov

One of the most well-documented compounds from this series is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827). nih.govbiosynth.com This compound demonstrates high potency, inhibiting PARP1 and PARP2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. nih.gov In a whole-cell assay, it inhibited PARP activity with an EC₅₀ of 4 nM. nih.gov This inhibitory action is particularly effective in cancer cells that have mutations in the BRCA-1 and BRCA-2 genes, where the compound shows significant antiproliferative activity. nih.gov The design of this molecule, featuring a piperidin-3-yl phenyl moiety, was optimized to enhance its interaction with biological targets. biosynth.com

Table 3: Inhibitory Activity of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)

Target EnzymeAssay TypePotencyReference
PARP1Enzyme Assay (IC₅₀)3.8 nM nih.gov
PARP2Enzyme Assay (IC₅₀)2.1 nM nih.gov
PARPWhole Cell Assay (EC₅₀)4 nM nih.gov

Structure Activity Relationship Sar Studies of 2h Indazole Carboxamide Derivatives

Optimization of Enzyme and Cellular Activity

The development of 2-phenyl-2H-indazole-7-carboxamide derivatives has been a focal point of research, aiming to enhance their inhibitory effects on PARP enzymes and their antiproliferative action in cancer cells. nih.gov This optimization process has led to the identification of highly potent compounds that are effective against cancer cells deficient in the BRCA-1 and BRCA-2 genes. researchgate.net

A significant outcome of these optimization efforts is the compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827). nih.govacs.org This molecule demonstrates exceptional inhibition of PARP-1 and PARP-2, with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. nih.govacs.org In cellular assays, it effectively inhibits PARP activity with an EC₅₀ of 4 nM and shows potent antiproliferative effects on cancer cells with BRCA-1 and BRCA-2 mutations, with CC₅₀ values ranging from 10 to 100 nM. nih.govacs.org

Further SAR studies identified another potent analog, a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, which exhibits an excellent PARP enzyme inhibition with an IC₅₀ of 4 nM. nih.govirbm.comresearchgate.net This compound also effectively inhibited the proliferation of cancer cell lines deficient in BRCA-1, with a CC₅₀ of 42 nM. nih.govirbm.comresearchgate.net These findings underscore the success of targeted modifications in optimizing both enzymatic and cellular efficacy.

CompoundTargetIC₅₀ / EC₅₀ / CC₅₀Cell LineSource
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)PARP-1IC₅₀ = 3.8 nM- nih.govacs.org
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)PARP-2IC₅₀ = 2.1 nM- nih.govacs.org
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)PARP (cellular)EC₅₀ = 4 nM- nih.govacs.org
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib)ProliferationCC₅₀ = 10-100 nMBRCA-1/2 deficient nih.govacs.org
5-fluoro-2-phenyl-2H-indazole-7-carboxamide analogPARPIC₅₀ = 4 nM- nih.govresearchgate.net
5-fluoro-2-phenyl-2H-indazole-7-carboxamide analogProliferationCC₅₀ = 42 nMBRCA-1 deficient nih.govresearchgate.net

Influence of Substituents on the Indazole Core

The biological activity of 2H-indazole-7-carboxamide derivatives is highly sensitive to the nature and position of substituents on the indazole nucleus and its appended groups.

Phenyl Ring Modifications

Modifications to the phenyl ring at the N2 position of the indazole core have proven to be a highly effective strategy for enhancing potency. The development of Niraparib, which features a 4-(piperidin-3-yl)phenyl group at this position, is a primary example of a successful modification. nih.govchem960.com SAR studies have revealed that hydrophilic side chains or rings substituted at the para-position of this phenyl ring are generally favorable for activity. researchgate.net The piperidine (B6355638) moiety, in particular, is noted for improving properties like solubility and bioavailability. chem960.com

Carboxamide Moiety Modifications

The carboxamide group at the C7 position is a critical feature for the biological activity of these compounds. chem960.com Research on related indazole-3-carboxamides has highlighted the crucial importance of the amide linker's regiochemistry. nih.gov Studies showed that the -CO-NH-Ar orientation was essential for activity, whereas the isomeric "reversed" amide linker, -NH-CO-Ar, resulted in inactive compounds. nih.gov This finding suggests a specific directional hydrogen bonding interaction is necessary for target engagement. While this was demonstrated for 3-carboxamides, it points to the likely importance of the specific amide bond geometry at the C7 position as well. The primary carboxamide (-C(=O)NH₂) is a key pharmacophoric element, likely forming crucial hydrogen bonds within the target enzyme's active site. nih.gov

Substituents at N1, N2, C3, C4, C5, C6, C7 Positions

The substitution pattern across the indazole ring system plays a defining role in the compound's inhibitory profile.

N1 and N2 Positions : The substitution occurs at the N2 position of the indazole ring in this series. Synthetic procedures can produce a mixture of N1 and N2 isomers, with the N1 isomer often being the more thermodynamically stable product. nih.govnih.gov However, for this class of PARP inhibitors, the 2H-indazole scaffold is the required isomer for high potency.

C3 Position : For some classes of indazole inhibitors targeting other enzymes, substitution at the C3 position with aryl groups has been shown to be important. nih.gov In the case of the highly potent PARP inhibitors like Niraparib, the C3 position is unsubstituted. nih.gov

C5 Position : The C5 position of the indazole ring has been identified as a key site for modification. The introduction of a small electron-withdrawing group, specifically a fluorine atom, at this position led to a 2- to 3-fold enhancement in activity. researchgate.net The resulting 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog demonstrated potent PARP inhibition (IC₅₀ = 4 nM). nih.govresearchgate.net

C4 and C6 Positions : In other indazole series targeting different enzymes like IDO1, substitutions at the C4 and C6 positions have been shown to be critical for inhibitory activity. nih.gov

C7 Position : The carboxamide group at the C7 position is a non-negotiable feature for the high affinity of these PARP inhibitors, anchoring the molecule in the active site.

PositionSubstituentEffect on ActivitySource
N24-(piperidin-3-yl)phenylHigh potency (Niraparib) nih.govchem960.com
C5Fluoro2- to 3-fold improvement researchgate.net
C7CarboxamideEssential for activity chem960.comnih.gov

Role of Stereochemistry in Biological Activity

Stereochemistry is a pivotal factor that governs the biological activity of chiral 2H-indazole-7-carboxamide derivatives. nih.govnih.gov The therapeutic efficacy of Niraparib is exclusively associated with its (S)-enantiomer. nih.govacs.org The full chemical name, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, explicitly denotes the required stereoconfiguration at the 3-position of the piperidine ring.

This stereospecificity is a common theme among chiral indazole derivatives. In studies of other indazole-based inhibitors, the (S)-enantiomers have consistently shown higher potency compared to their (R)-counterparts. nih.govfrontiersin.org For example, in a series of Rho-kinase inhibitors with a prolinamido indazole structure, the S-isomer was found to be significantly more active (IC₅₀ = 0.42 µM) than the R-isomer (IC₅₀ = 7.32 µM). nih.gov Similarly, for indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomers displayed enhanced potency at both CB1 and CB2 receptors. frontiersin.orgdundee.ac.uk This dramatic difference in activity between enantiomers highlights a highly specific three-dimensional interaction between the ligand and its biological target, where only the correct spatial arrangement of substituents allows for optimal binding. frontiersin.org

Ligand Efficiency and Binding Affinity Analysis

The 2H-indazole-7-carboxamide series of PARP inhibitors is characterized by high binding affinity, as evidenced by their low nanomolar IC₅₀ values. nih.gov Niraparib's affinity for PARP-1 (IC₅₀ = 3.8 nM) and PARP-2 (IC₅₀ = 2.1 nM) is exceptionally strong. acs.org The 5-fluoro substituted analog also displays a potent IC₅₀ of 4 nM. researchgate.net

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. The high affinity of these indazole derivatives is attributed to specific molecular interactions within the PARP active site. The indazole-7-carboxamide portion of the molecule mimics the nicotinamide (B372718) moiety of the natural substrate NAD+, binding in the same pocket. researchgate.net Docking studies have suggested that the phenyl ring at the N2 position engages in a face-to-face π-π stacking interaction with a tyrosine residue in the PARP active site, which is a major contributor to the high binding affinity. researchgate.net

Ligand efficiency (LE) is a metric used to evaluate the binding energy per non-hydrogen atom of a molecule. It is a useful tool for optimizing compounds during drug discovery, as it favors compounds that achieve high affinity with a lower molecular weight. While specific LE values are not always reported, compounds like the 5-fluoro analog, which achieve high potency (IC₅₀ = 4 nM) with a minimal addition of atoms (a single fluorine), would be expected to have a very favorable ligand efficiency. researchgate.net The optimization of this series has focused on maximizing interactions and affinity, leading to compounds that are not only potent but also efficient in their binding.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. irbm.comresearchgate.net These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their biological effects. irbm.com For 2H-indazole carboxamide derivatives, QSAR studies, particularly three-dimensional QSAR (3D-QSAR), have been employed to elucidate the structural requirements for their biological activities. nih.gov

While specific QSAR models for 2-Benzyl-2H-indazole-7-carboxamide are not extensively detailed in the reviewed literature, the broader class of 2-substituted 2H-indazole-7-carboxamides has been the subject of such analyses, particularly in the context of their potent inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov These studies provide valuable insights that are likely applicable to the benzyl-substituted analogue.

3D-QSAR studies on indazole derivatives typically involve the generation of pharmacophore models and contour maps that highlight the steric and electrostatic features crucial for activity. nih.gov For instance, studies on indazole derivatives as HIF-1α inhibitors have utilized Field and Gaussian-based 3D-QSAR to create models that guide the design of new, more potent inhibitors. nih.gov These models generate steric and electrostatic maps that define the regions where bulky groups or specific electronic properties are favored or disfavored for optimal biological activity. nih.gov

In the case of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, extensive Structure-Activity Relationship (SAR) exploration has led to the identification of key structural features that enhance inhibitory potency. nih.govnih.gov Although a formal QSAR equation may not always be published, the systematic variation of substituents on the 2-phenyl ring and the indazole core provides data that is effectively a qualitative and semi-quantitative SAR.

The following interactive data table summarizes the SAR findings for a series of 2-phenyl-2H-indazole-7-carboxamide derivatives, which can offer predictive insights into the activity of related compounds like this compound. The data illustrates how modifications to the phenyl ring influence PARP1 inhibitory activity.

CompoundR Group (on Phenyl Ring)PARP1 IC50 (nM)
1H140
24-F32
34-CH3110
44-CF328
53-F43
63-CH3120
72-F180
82-{4-[(3S)-piperidin-3-yl]phenyl}3.8
95-fluoro-2-phenyl4

Data derived from studies on 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors. The IC50 values are indicative of the concentration required to inhibit 50% of the enzyme's activity and are sourced from multiple studies for illustrative purposes. nih.govnih.gov

The data suggests that the electronic properties and position of the substituent on the phenyl ring significantly impact the inhibitory potency. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2) leads to a notable increase in activity compared to the unsubstituted analog (Compound 1). Similarly, a trifluoromethyl group at the same position (Compound 4) also enhances potency. The discovery of highly potent compounds like 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) underscores the importance of exploring larger substituents at the para-position of the phenyl ring to achieve optimal interactions with the target enzyme. nih.gov The exceptional potency of the 5-fluoro-2-phenyl substituted analog further highlights the intricate electronic and steric requirements for high-affinity binding. nih.gov

These findings from SAR and QSAR studies on the 2-phenyl-2H-indazole-7-carboxamide scaffold provide a foundational understanding for predicting the activity of other 2-substituted analogs, including this compound. The benzyl (B1604629) group, with its phenyl ring connected via a methylene (B1212753) linker, presents a different spatial and electronic profile compared to a directly attached phenyl group, which would be a key variable in any future QSAR analysis of this specific compound.

Preclinical Pharmacological Evaluation

In Vitro Assays for Biological Activity

In vitro studies are fundamental to characterizing the biological effects of a compound at a cellular and molecular level. For 2-Benzyl-2H-indazole-7-carboxamide, these assays have primarily focused on its potential as an enzyme inhibitor and its consequent effects on cell proliferation and inflammation.

This compound has been identified as an inhibitor of poly (ADP-ribose) polymerase (PARP). google.com Specifically, it is listed as an investigative compound targeting PARP-1, a key enzyme involved in DNA repair mechanisms. A patent filing includes this compound within a class of amide-substituted indazole derivatives developed as PARP inhibitors. google.com The inhibition of PARP is a clinically validated strategy in oncology, as cancer cells with specific DNA repair defects become highly dependent on PARP for survival. While the compound is explicitly named as a PARP inhibitor, specific quantitative data, such as IC50 values from enzymatic assays, are not available in the public domain for this particular benzyl (B1604629) derivative.

The role of this compound as a PARP inhibitor suggests its potential for antiproliferative activity, particularly in cancer cells. google.com The patent covering this compound class proposes its use as an antineoplastic agent for the treatment of cancer. google.com PARP inhibitors function by preventing the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks during replication, ultimately causing cell death in cancer cells, especially those with pre-existing DNA repair deficiencies. However, specific experimental data from cellular assays, such as CC50 values against various cancer cell lines, have not been published for this compound itself.

A review of the available scientific literature and patent databases did not yield any specific information regarding the evaluation of this compound for antimicrobial or antiprotozoal activity.

The patent that identifies this compound as a PARP inhibitor also claims its potential utility in the treatment of inflammatory diseases. google.com The rationale for this stems from the involvement of PARP enzymes in the inflammatory cascade. Overactivation of PARP can deplete cellular energy stores and induce the expression of pro-inflammatory mediators. By inhibiting PARP, compounds like this compound could theoretically mitigate these processes, suggesting a potential anti-inflammatory effect. google.com

Table 1: Summary of Claimed In Vitro Biological Activities

Activity TypeTarget/PathwaySupporting Evidence
Enzymatic Inhibition PARP-1 Identified as a PARP inhibitor in patent literature and therapeutic target databases. google.com
Antiproliferative Implied via PARP InhibitionProposed for use as an antineoplastic agent in patent literature. google.com
Anti-inflammatory Implied via PARP InhibitionProposed for use in treating inflammatory diseases in patent literature. google.com

In Vivo Models for Efficacy Assessment

In vivo models are essential for evaluating the therapeutic efficacy and physiological effects of a compound in a living organism.

While the broader class of 2H-indazole-7-carboxamide derivatives has demonstrated efficacy in xenograft models of cancer, specific data detailing the assessment of this compound in such models are not available in the reviewed sources. molaid.com Xenograft studies, where human tumor cells are implanted into immunocompromised animals, are a standard method for assessing the in vivo anticancer activity of investigational drugs. The absence of published data for this specific compound means its efficacy in a live tumor model remains unconfirmed in the public record.

Synergistic Effects with Other Therapeutic Agents

The therapeutic potential of this compound and its derivatives, most notably the potent Poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide), has been significantly amplified in preclinical studies through combination with other anticancer agents. portico.orgmdpi.com This synergistic approach aims to enhance tumor cell killing, overcome resistance mechanisms, and broaden the clinical applicability of this class of compounds. Investigations have explored combinations with chemotherapy, radiotherapy, and other targeted agents, revealing promising synergistic interactions across a range of cancer models.

One of the most explored combination strategies involves the use of DNA alkylating agents like temozolomide (B1682018) (TMZ). nih.gov The rationale for this combination lies in the dual assault on DNA repair mechanisms. While TMZ induces DNA damage, PARP inhibitors like Niraparib prevent the subsequent repair, leading to an accumulation of cytotoxic lesions and ultimately, cell death. nih.gov This synthetic lethality has been demonstrated to be particularly effective in various cancer types.

Preclinical studies in Ewing's sarcoma have shown that combining PARP inhibitors with temozolomide has a potent anti-tumor effect. nih.gov Similarly, in glioblastoma models, the combination of Niraparib and TMZ has been shown to decrease cancer cell growth. nih.gov Research indicates that this combination can also modulate the tumor microenvironment by increasing the expression of ligands for natural killer group 2D (NKG2D), thereby enhancing the cytotoxicity of gamma-delta T cells against glioblastoma cells. nih.gov

Niraparib has also demonstrated a capacity to enhance the efficacy of radiation therapy. portico.org In preclinical models of human metastatic neuroblastoma and lung cancer xenografts, the combination of Niraparib with radiation resulted in a significant decrease in tumor burden. portico.org This radiosensitizing effect is attributed to the inhibition of DNA repair mechanisms that are crucial for cancer cells to recover from radiation-induced DNA damage.

Furthermore, synergistic effects have been observed when Niraparib is combined with anti-angiogenic agents. A study investigating the combination of Niraparib with Brivanib, an inhibitor of FGF and VEGF receptors, in ovarian cancer cells with BRCA mutations, revealed a significant increase in apoptotic and necroptotic cell death compared to either agent alone. nih.gov

The immunomodulatory properties of Niraparib have also opened avenues for combination with immunotherapies. In a mouse model of ovarian cancer with homologous recombination proficiency, Niraparib was found to remodel the tumor immune microenvironment by increasing the infiltration of M1-polarized tumor-associated macrophages (TAMs) and activated CD8+ T cells. nih.gov This "hotter" tumor microenvironment created a favorable setting for neoantigen-reactive T-cell (NRT) therapy, resulting in synergistic antitumor effects. nih.gov

The following tables summarize key findings from preclinical studies on the synergistic effects of Niraparib, a derivative of this compound.

Table 1: Synergistic Effect of Niraparib and Temozolomide (TMZ) on Glioblastoma Cell Viability

Cell LineTreatmentApproximate IC50
GBM39Niraparib1 µM
GBM22Niraparib1 µM
SB28Niraparib10 µM
GBM Xenograft and Syngeneic CellsNiraparib + TMZ (100 µM)Decreased cell growth
Data derived from a study on the effects of Temozolomide and Niraparib on glioblastoma cell growth. nih.gov

Table 2: Synergistic Cytotoxicity of Niraparib and Brivanib in Ovarian Cancer Cells

Cell LineTreatmentIC50 (µM)
PEO1Niraparib7.487
PEO1Brivanib41.54
UWB1.289Niraparib21.34
UWB1.289Brivanib170.2
UWB1.289+BRCA1Niraparib58.98
UWB1.289+BRCA1Brivanib118.1
Data from a study evaluating the combination of Niraparib and Brivanib in ovarian cancer cells. The addition of Brivanib was found to sensitize ovarian cancer cells with BRCA mutations to Niraparib treatment. nih.gov

Table 3: Overview of Preclinical Synergistic Combinations with Niraparib

Combination AgentCancer ModelKey FindingsReference
TemozolomideEwing's SarcomaPotent anti-tumor activity in xenograft and orthotopic models. nih.gov
RadiationHuman Metastatic Neuroblastoma and Lung Cancer XenograftsSignificantly decreased tumor burden. portico.org
Neoantigen-Reactive T-cells (NRT)Ovarian Cancer (HRP)Synergistic antitumor effects through remodeling of the tumor immune microenvironment. nih.gov
HRP: Homologous Recombination Proficient

Computational Studies and Molecular Modeling

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For the 2-phenyl-2H-indazole-7-carboxamide scaffold, docking studies have been instrumental in understanding its interaction with the active site of PARP enzymes. researchgate.netnih.govacs.org

Research has revealed that the primary carboxamide group on the indazole ring is crucial for binding. It typically forms key hydrogen bonds with the protein backbone, mimicking the interactions of the native nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate. The indazole ring itself settles into a hydrophobic pocket, while the benzyl (B1604629) or phenyl group at the 2-position explores another pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. researchgate.net

Crystal structures of inhibitors based on this scaffold, such as those bound to a multi-domain PARP-1 structure, have confirmed these binding modes. researchgate.net The interactions typically involve hydrogen bonds with amino acid residues like Glycine and Serine, and pi-stacking or hydrophobic interactions with residues such as Tyrosine and Histidine within the nicotinamide-binding pocket of the PARP enzyme.

Table 1: Key Interactions of the 2-Aryl-2H-indazole-7-carboxamide Scaffold in the PARP-1 Active Site

Interacting Group of LigandType of InteractionInteracting Residue in PARP-1
Carboxamide (-CONH2)Hydrogen BondGly, Ser
Indazole Ring SystemPi-Stacking / HydrophobicTyr, His
2-Position Phenyl/Benzyl GroupHydrophobic / van der WaalsVarious hydrophobic residues

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformations) and their corresponding energy levels. The resulting potential energy landscape (PEL) reveals the most stable, low-energy conformations that a molecule is likely to adopt.

For a molecule like 2-Benzyl-2H-indazole-7-carboxamide, the key sources of conformational flexibility are the rotatable bonds, particularly the bond connecting the benzyl group to the indazole nitrogen and the bond connecting the carboxamide group to the indazole ring. The topology of the conformational energy landscape is dictated by these internal degrees of freedom and by interactions with the surrounding solvent.

Computational methods, such as molecular dynamics (MD) simulations, are used to sample the vast conformational space available to the molecule. Analytical techniques like Markov state models (MSMs) can then be employed to analyze the simulation trajectories. This analysis helps in understanding the conformational free energy landscape, identifying the most probable shapes of the molecule, and explaining how these conformations might influence binding to a biological target. The preferred conformation for binding the active site may not be the absolute lowest energy conformation in solution, and understanding these energy landscapes is crucial for rational drug design.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For the 2-phenyl-2H-indazole-7-carboxamide series of PARP inhibitors, extensive SAR (Structure-Activity Relationship) exploration has been conducted. nih.govirbm.com

These studies have led to the identification of potent analogs, such as 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, which exhibits excellent PARP enzyme inhibition with an IC₅₀ value of 4 nM. researchgate.netnih.gov QSAR models for this class of compounds are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of known active and inactive molecules. Statistical methods are then used to create an equation that predicts the activity of new, untested compounds.

A predictive model for PARP-1 inhibitors has been developed based on this scaffold, which can aid in the virtual screening and discovery of novel, effective inhibitors. researchgate.net These models are powerful tools that save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency.

Table 2: Example of Descriptors Used in Predictive QSAR Models

Descriptor TypeExample DescriptorInformation Provided
Electronic Partial Charges, Dipole MomentGoverns electrostatic and hydrogen bond interactions
Steric Molecular Volume, Surface AreaDefines the size and shape constraints for binding
Hydrophobic LogP (Partition Coefficient)Indicates the compound's affinity for hydrophobic pockets
Topological Connectivity IndicesDescribes the branching and arrangement of atoms

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of these models is a critical step in drug design, often derived from the structures of known active inhibitors. researchgate.net

For a this compound-based PARP inhibitor, a typical pharmacophore model would include several key features derived from its binding mode:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the carboxamide group.

Two Hydrogen Bond Donors: Corresponding to the two hydrogens of the carboxamide -NH₂ group.

An Aromatic/Hydrophobic Region: Representing the indazole core.

A Second Aromatic/Hydrophobic Region: Representing the 2-position benzyl group.

This arrangement of features constitutes the molecular blueprint for PARP inhibition by this class of compounds. Virtual screening of large chemical libraries against such a pharmacophore model can rapidly identify novel molecules that possess the necessary features for binding and are therefore potential new drug candidates.

Future Perspectives and Research Gaps

Exploration of Novel 2H-Indazole Carboxamide Derivatives

The core structure of 2-phenyl-2H-indazole-7-carboxamide has proven to be a robust foundation for developing potent PARP inhibitors. acs.orgnih.gov Future research will undoubtedly focus on the synthesis and evaluation of novel derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. Systematic structure-activity relationship (SAR) studies have been instrumental in optimizing this class of compounds. For instance, the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) demonstrated the importance of the substituent on the phenyl ring for cellular activity. acs.orgacs.org

Further exploration could involve modifications at several key positions:

The Benzyl (B1604629) Group: Varying the substituents on the benzyl ring of 2-Benzyl-2H-indazole-7-carboxamide could modulate interactions with the target protein and influence properties like solubility and metabolic stability.

The Indazole Core: Introduction of substituents, such as fluorine, onto the indazole ring has been shown to yield compounds with excellent PARP inhibition and favorable pharmacokinetic profiles. nih.govirbm.comresearchgate.net

The Carboxamide Moiety: While the primary carboxamide is crucial for binding to the active site of PARP, bioisosteric replacements could be explored to potentially alter binding kinetics or overcome resistance mechanisms.

Beyond PARP inhibition, the 2H-indazole scaffold has shown versatility in targeting other proteins. Recent research has identified 2H-indazole-3-carboxamide derivatives as potent antagonists of the prostanoid EP4 receptor, highlighting the potential for this chemical class in immunotherapy for colorectal cancer. nih.govacs.orgacs.org This opens up exciting avenues for creating libraries of 2H-indazole-7-carboxamide derivatives to screen against a wide range of biological targets.

Development of Selective Modulators for Specific PARP Isoforms or Other Targets

The currently approved PARP inhibitors, including those based on the 2H-indazole-7-carboxamide scaffold, primarily target PARP1 and PARP2. acs.orgnih.gov While this dual inhibition is effective in cancers with BRCA1/2 mutations, there is growing interest in developing inhibitors with greater selectivity for other PARP family members, which have distinct cellular functions. The development of isoform-selective inhibitors could lead to therapies with improved safety profiles and novel applications.

Future research will likely focus on designing derivatives of this compound that can discriminate between the various PARP isoforms. This will require a deep understanding of the structural differences in the catalytic domains of the PARP family members.

Furthermore, as demonstrated by the discovery of EP4 antagonists, the 2H-indazole carboxamide scaffold is not limited to PARP. nih.govacs.orgacs.org High-throughput screening of diverse libraries of these compounds against other enzyme classes, such as kinases and other DNA damage response proteins, could uncover novel therapeutic targets and lead compounds.

Integration of Advanced Computational Methods in Design

The design and optimization of novel 2H-indazole carboxamide derivatives will be significantly accelerated by the integration of advanced computational methods. Structure-based drug design, guided by X-ray crystal structures of inhibitors bound to their targets, has already played a crucial role in the development of this class of compounds. researchgate.net

Future computational approaches will likely include:

Molecular Dynamics Simulations: To understand the dynamic interactions between the inhibitor and the target protein, providing insights into binding kinetics and the effects of mutations.

Free Energy Perturbation (FEP) and other Alchemical Free Energy Calculations: To more accurately predict the binding affinities of novel derivatives, allowing for the prioritization of synthetic efforts.

Machine Learning and Artificial Intelligence: To analyze large datasets from SAR studies and predict the activity and properties of virtual compounds, thereby expanding the explorable chemical space.

These computational tools can help in designing compounds with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, while reducing the time and cost of drug discovery.

Addressing Resistance Mechanisms in Target Pathways

A significant challenge with targeted therapies, including PARP inhibitors, is the development of drug resistance. nih.govnih.govpharmacytimes.com For PARP inhibitors, resistance can arise through various mechanisms, including:

Restoration of Homologous Recombination (HR) Repair: Secondary mutations in BRCA1/2 genes can restore their function, rendering the cancer cells less dependent on PARP for DNA repair. nih.govmdpi.com

Changes in PARP1 Expression or Function: Point mutations or downregulation of PARP1 can reduce the effectiveness of PARP inhibitors. nih.gov

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can decrease the intracellular concentration of the inhibitor. nih.govmdpi.com

Protection of Replication Forks: Mechanisms that stabilize stalled replication forks can prevent the formation of the double-strand breaks that are cytotoxic in HR-deficient cells. nih.govyoutube.com

Future research into this compound and its derivatives will need to focus on strategies to overcome these resistance mechanisms. This could involve designing next-generation inhibitors that are less susceptible to efflux or that can effectively inhibit mutated forms of PARP. Combination therapies, where a 2H-indazole carboxamide derivative is co-administered with another agent that targets a resistance pathway, will also be a critical area of investigation.

Potential as Research Tools in Biological Systems

Beyond their therapeutic potential, highly potent and selective derivatives of this compound can serve as valuable research tools. These chemical probes can be used to dissect the complex roles of specific PARP isoforms and other potential targets in various cellular processes.

The availability of selective inhibitors allows researchers to:

Elucidate the specific functions of different PARP family members in DNA repair, transcription, and other cellular pathways.

Validate novel drug targets by observing the phenotypic effects of their inhibition in cellular and animal models.

Study the downstream consequences of inhibiting a particular target, providing insights into disease mechanisms and potential biomarkers.

The development of a suite of 2H-indazole carboxamide-based chemical probes with varying selectivity profiles would be a significant contribution to the broader biomedical research community, enabling a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-2H-indazole-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using intermediates like 3-bromoindazole derivatives. Key conditions include:

  • Catalyst: Pd(OAc)₂ (0.1 equiv) with triphenylphosphine (0.38 equiv) .
  • Solvent: Aqueous sodium carbonate (Na₂CO₃) in refluxing toluene .
  • Temperature: 80–100°C for 12–24 hours, achieving yields of ~60–85% .
  • Purification: Column chromatography (silica gel, EtOAc/hexane) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyl and carboxamide groups (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 292.12) .

Advanced Research Questions

Q. What strategies mitigate desethyl and amide impurities during synthesis?

  • Methodological Answer : Impurities arise from incomplete benzylation or hydrolysis. Mitigation involves:

  • Reagent Stoichiometry : Use 1.1 equiv of 3-formyl-1H-indole-2-carboxylate to drive benzylation .
  • Acid Catalysis : Acetic acid (AcOH) under reflux to suppress amide hydrolysis .
  • Chromatographic Monitoring : TLC or HPLC to track intermediate formation and optimize reaction time .

Q. How do computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carboxamide as a hydrogen-bond donor) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSPR Models : Corrogate physicochemical properties (e.g., logP, TPSA) with biological activity .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Parameter Optimization : Compare catalyst loading (e.g., 0.1 vs. 0.05 equiv Pd) and solvent polarity (toluene vs. DMF) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) .
  • Replicate Studies : Validate protocols under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • For impurity profiles, cross-reference patents and crystallography data .
  • Advanced studies should integrate synthetic and computational workflows for SAR validation.

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